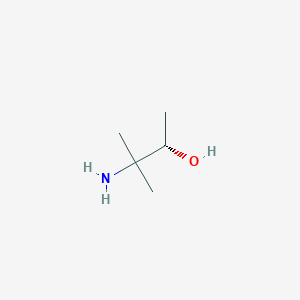

(S)-3-Amino-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO |

|---|---|

Molecular Weight |

103.16 g/mol |

IUPAC Name |

(2S)-3-amino-3-methylbutan-2-ol |

InChI |

InChI=1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3/t4-/m0/s1 |

InChI Key |

RICKMFQXMYMBNY-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(C)(C)N)O |

Canonical SMILES |

CC(C(C)(C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-Amino-3-methylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases or transaminases can provide an efficient and environmentally friendly route to the desired product. These methods often require optimization of reaction parameters such as pH, temperature, and substrate concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: (S)-3-Amino-3-methylbutan-2-one

Reduction: (S)-3-Amino-3-methylbutane

Substitution: (S)-3-Amino-3-methylbutyl chloride or bromide

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(S)-3-Amino-3-methylbutan-2-ol serves as a crucial building block in organic synthesis. Its dual functional groups—an amino group and a hydroxyl group—enable it to participate in various chemical reactions, facilitating the formation of complex organic molecules. It can be utilized to prepare:

- Imines : By reacting with aldehydes.

- Oxazolines : Through reactions with nitriles.

This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Therapeutic Applications

The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural characteristics allow it to interact with biological targets through hydrogen bonding and other intermolecular forces, which is vital for drug design .

Case Study: Antiviral Agents

Research indicates that derivatives of this compound have been explored for their potential as antiviral agents. For instance, modifications of this compound have led to the discovery of new molecules that exhibit significant antiviral activity against various pathogens .

Biocatalysis

Enzymatic Reactions

this compound can be synthesized via biocatalytic processes using native amine dehydrogenases. These enzymes facilitate the reductive amination of ketones and aldehydes, leading to high yields of amino alcohols. Studies have shown conversion rates exceeding 97% under optimized conditions .

Materials Science

Hydrogel Development

In materials science, this compound has been incorporated into hydrogel formulations due to its hydrophilic properties, enhancing the biocompatibility and mechanical stability of hydrogels used in drug delivery systems. Hydrogels containing this compound have demonstrated controlled release characteristics for therapeutic agents .

Table 1: Comparison of Hydrogel Properties

| Property | Hydrogel with this compound | Conventional Hydrogel |

|---|---|---|

| Biocompatibility | High | Moderate |

| Drug Release Rate | Controlled | Variable |

| Mechanical Stability | Enhanced | Standard |

| Application Scope | Drug delivery, tissue engineering | General use |

Chiral Ligands

Catalysis Applications

The compound is also utilized in the synthesis of chiral ligands for asymmetric catalysis. These ligands are crucial in promoting enantioselective reactions, which are essential in producing chiral pharmaceuticals .

Case Study: Synthesis of Chiral Oxazolines

This compound has been employed to create chiral oxazoline-derived multidentate ligands that exhibit significant catalytic activity in various asymmetric transformations .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-methylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity. The compound’s chiral nature can also play a crucial role in its interactions, as different enantiomers may exhibit distinct biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

3,3-Dimethylbutan-2-ol (CAS 464-07-3)

- Structure : A secondary alcohol with two methyl groups at the third carbon and a hydroxyl group at the second carbon (C₆H₁₄O) .

- Physical Properties: Boiling point: Not explicitly stated, but branched alcohols typically exhibit lower boiling points than linear isomers. Density: ~0.82–0.84 g/cm³ (inferred from similar alcohols in ) .

- Chemical Reactivity: Lacks the amino group, reducing basicity and limiting salt formation. Primarily undergoes oxidation or esterification reactions.

- Applications : Used as a solvent or intermediate in industrial processes (HS code 2905.19) .

Key Difference: The absence of an amino group in 3,3-dimethylbutan-2-ol limits its utility in peptide synthesis or chiral catalysis compared to (S)-3-amino-3-methylbutan-2-ol.

2-Methyl-3-buten-2-ol (CAS 115-18-4) and 3-Methyl-2-buten-1-ol (CAS 556-82-1)

- Structure : Unsaturated alcohols with double bonds (C₅H₁₀O).

- Physical Properties :

- Chemical Reactivity: Double bonds enable Diels-Alder or hydration reactions. Less polar than amino alcohols, reducing solubility in aqueous systems.

- Applications : Used in fragrances, polymer synthesis, or as solvents .

Key Difference: The unsaturated backbone and lack of an amino group distinguish these compounds from this compound in terms of nucleophilicity and application scope.

N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS 102507-13-1)

- Structure: A protected amino acid derivative with a Boc group, hydroxyl, and carboxylate moieties (C₁₀H₁₉NO₅) .

- Physical Properties: Solid at room temperature (unlike the liquid amino alcohol).

- Chemical Reactivity :

- The Boc group enhances stability during peptide coupling.

- Carboxylate enables conjugation to other biomolecules.

- Applications : Used in peptide synthesis and as a chiral building block in drug discovery .

Key Difference: The carboxylate functional group and Boc protection expand its role in solid-phase synthesis, whereas this compound serves as a simpler chiral scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-Amino-3-methylbutan-2-ol, and how can intermediates be characterized?

- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, sodium borohydride reduction of a ketone intermediate in methanol, followed by recrystallization (ethanol/water), yields the amino alcohol. Intermediates should be characterized via H/C NMR for structural confirmation and HPLC for purity assessment. Key steps include iodine-mediated activation and neutralization with dilute HCl . Similar protocols for analogous amino alcohols (e.g., (S)-2-Amino-3-methylbutan-1-ol) highlight the importance of stoichiometric control and solvent selection to minimize racemization .

Q. Which analytical techniques are optimal for confirming the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis are standard. Nuclear Overhauser Effect (NOE) experiments in NMR can resolve stereochemical ambiguities. For quantification, derivatization with chiral shift reagents (e.g., Mosher’s acid chloride) followed by F NMR provides high sensitivity. Cross-validation with X-ray crystallography of a derivative (e.g., a salt or acylated product) is recommended for absolute configuration assignment .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

- Methodological Answer : Transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) can induce asymmetry in reductive amination. Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) of a racemic ester precursor is another strategy. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied, with enantiomeric excess (ee) monitored via chiral GC or HPLC. Computational docking studies (e.g., AutoDock Vina) can predict enzyme-substrate interactions to guide catalyst design .

Q. What computational methods are suitable for modeling the stereoelectronic properties of this compound in receptor-binding studies?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential maps. Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water/ethanol) assess conformational stability. For receptor-ligand interaction studies, molecular docking (AutoDock) and QSAR models trained on analogous amino alcohols (e.g., 3-hydroxy-L-valine) can predict binding affinities. Validation against experimental IC values or SPR data is critical .

Q. How should researchers address discrepancies between spectroscopic data and computational predictions for this compound?

- Methodological Answer : Divergences often arise from solvent effects, protonation states, or conformational averaging. For NMR, compare computed chemical shifts (via Gaussian NMR) with experimental data under identical conditions (pH, temperature). For MD simulations, ensure force field parameters (e.g., AMBER) are validated for amino alcohols. If contradictions persist, cross-check with alternative techniques: IR spectroscopy for hydrogen-bonding patterns or mass spectrometry for fragmentation pathways. Meta-analysis of published datasets (e.g., PubChem or CAS Common Chemistry) helps identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.